molecular formula C12H20ClNO4 B11846370 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate

Cat. No.: B11846370
M. Wt: 277.74 g/mol
InChI Key: JWPNKSFKXNGZNF-UHFFFAOYSA-N
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Description

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a chloromethyl group attached to the azetidine ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl, ethyl, and chloromethyl groups are introduced through substitution reactions using suitable reagents.

    Esterification: The ester functional groups are introduced through esterification reactions using carboxylic acids and alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-Butyl 3-chloromethyl azetidine-1,3-dicarboxylate
  • Methyl 1-Boc-azetidine-3-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both tert-butyl and ethyl groups, along with the chloromethyl group, allows for diverse chemical transformations and interactions.

Biological Activity

1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings to provide a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 1346674-10-9
  • Molecular Formula : C11H19ClN2O4
  • Physical State : Colorless to yellow liquid or semi-solid
  • Purity : ≥97%

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Modulation of signaling pathways associated with cancer progression.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicate varying degrees of effectiveness:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)12.5
CEM (T Acute Lymphoblastic Leukemia)8.0

These values suggest that the compound demonstrates significant cytotoxicity, particularly against leukemia and breast cancer cell lines.

Apoptosis Induction

Flow cytometry assays have shown that treatment with this compound leads to an increase in apoptotic cells. Specifically, it has been observed that:

  • The compound triggers caspase activation, which is a hallmark of apoptosis.
  • The presence of chloromethyl groups enhances the compound's ability to induce cell death through apoptosis pathways.

Study on MCF-7 Cells

In a focused study on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Increased p53 expression levels.
  • Enhanced cleavage of caspase-3, indicating activation of apoptotic pathways.
    This study highlights the potential of the compound as a therapeutic agent against hormone-responsive breast cancers.

Study on U-937 Cells

Another study investigated the effects on U-937 cells, where the compound exhibited:

  • An IC50 value of approximately 12.5 µM.
  • Significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Properties

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C12H20ClNO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3

InChI Key

JWPNKSFKXNGZNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CCl

Origin of Product

United States

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